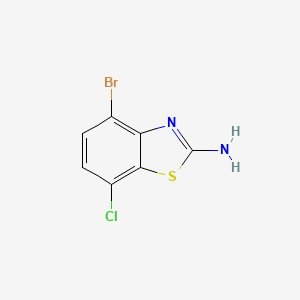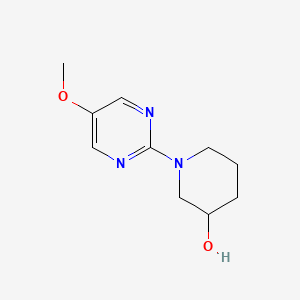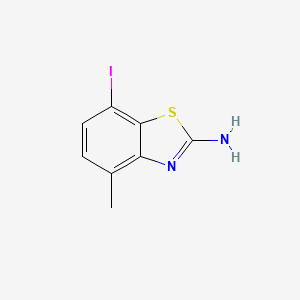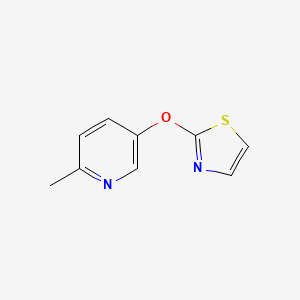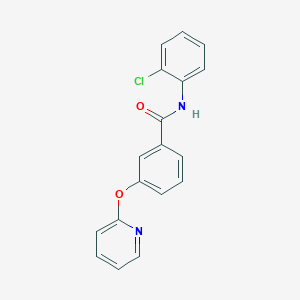![molecular formula C10H16N4O B6431996 1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 85671-89-2](/img/structure/B6431996.png)
1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound belongs to the class of organic compounds known as phenylpiperazines, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms . It also contains a piperazine group, which is a six-membered ring containing two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Imidazole is known to be amphoteric in nature, meaning it can act as both an acid and a base . This could influence the types of reactions it undergoes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用
MPIP has been studied for its potential as a therapeutic agent for a variety of neurological and psychiatric disorders. It has been shown to modulate multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. In addition, it has been studied for its potential to reduce anxiety, improve cognitive performance, and improve mood. MPIP has been studied in animal models of depression, anxiety, and addiction.
作用机制
MPIP has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It is thought to act as a partial agonist at serotonin and norepinephrine receptors, and as an antagonist at dopamine receptors. It has also been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters.
Biochemical and Physiological Effects
MPIP has been shown to modulate several biochemical and physiological processes. It has been shown to increase serotonin and norepinephrine levels in the brain, which can lead to improved mood, reduced anxiety, and improved cognitive performance. It has also been shown to inhibit the enzyme monoamine oxidase (MAO), which can lead to increased levels of serotonin and norepinephrine. In addition, MPIP has been shown to reduce stress-induced increases in cortisol levels and to reduce inflammation.
实验室实验的优点和局限性
MPIP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it has been shown to modulate multiple neurotransmitter systems, making it a useful tool for studying the effects of neurotransmitter modulation on behavior and physiology. The main limitation of MPIP is that it has not been extensively studied in humans, so its efficacy as a therapeutic agent is not well understood.
未来方向
The potential therapeutic applications of MPIP are still being explored. Further research is needed to better understand its mechanism of action and its potential therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of MPIP in humans. Other potential future directions include the development of novel derivatives of MPIP that may be more potent or have fewer side effects. Finally, further research is needed to explore the potential benefits of combining MPIP with other compounds or medications.
合成方法
MPIP is synthesized in a two-step process. The first step involves the condensation of 1-methyl-1H-imidazole-2-thiol with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with 1-methyl-1H-imidazole-2-carboxylic acid in the presence of piperazine in the second step. The product is MPIP.
属性
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-9(15)13-5-7-14(8-6-13)10-11-3-4-12(10)2/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRVOIJEHSTABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

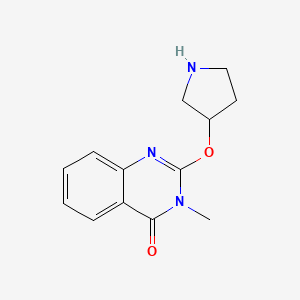
![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

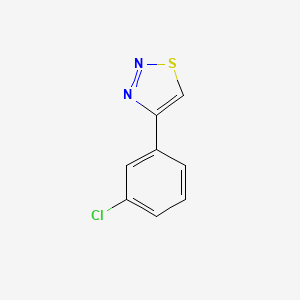
![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)

